Regioisomeric Lipophilicity Comparison
Computational LogP data reveal that 3-[(Azetidin-1-yl)methyl]piperidine (LogP = 0.69) is substantially less lipophilic than its 4-substituted regioisomer (LogP = 0.96) . This difference of approximately 0.27 log units translates to a meaningful alteration in predicted membrane permeability and aqueous solubility, positioning the 3-isomer as the preferred scaffold when lower lipophilicity is desired to mitigate CYP-mediated clearance or phospholipidosis risk.
vs. 4-isomer LogP = 0.96
ΔLogP ≈ +0.27 (comparator ~39% more lipophilic)
| Evidence Dimension | Computed octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 0.6917 |
| Comparator Or Baseline | 4-[(Azetidin-1-yl)methyl]piperidine: LogP = 0.9584 |
| Quantified Difference | ΔLogP ≈ +0.27 (comparator more lipophilic by ~39%) |
| Conditions | Computed LogP from vendor-provided cheminformatics data (Chemscene / Chemsrc) |
Why This Matters
A LogP difference of 0.27 units is sufficient to impact both permeability and solubility classification, making the 3-isomer a distinct physicochemical entity for lead optimization and a non-interchangeable procurement item in programs where reduced lipophilicity correlates with improved drug-like properties.
